molecular formula C26H34N2O7 B14750434 ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B14750434
M. Wt: 486.6 g/mol
InChI Key: JRTBBEJZMJSDQI-UHFFFAOYSA-N
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Description

The compound ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a multifunctional indole derivative characterized by:

  • A 2-methyl-1-(4-methylphenyl)indole core.
  • An ethoxycarbonyl group at position 3.
  • A 2-hydroxypropoxy chain at position 5, substituted with a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino group.

Properties

Molecular Formula

C26H34N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 5-[3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C26H34N2O7/c1-4-34-25(33)24-18(3)28(19-7-5-17(2)6-8-19)23-10-9-21(11-22(23)24)35-13-20(32)12-27-26(14-29,15-30)16-31/h5-11,20,27,29-32H,4,12-16H2,1-3H3

InChI Key

JRTBBEJZMJSDQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(CO)(CO)CO)O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves several steps. One common method includes the reaction of 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamine with an appropriate indole derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The indole core may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Source Substituent Modifications Molecular Formula Key Properties / Data Notable Features
Target Compound 1,3-Dihydroxy-2-(hydroxymethyl)propan-2-ylamino side chain Not explicitly provided Hypothesized high hydrophilicity due to polyol group Potential for enhanced solubility and hydrogen bonding
Ethyl 5-(2-hydroxy-3-((1-hydroxybutan-2-yl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate () 1-Hydroxybutan-2-ylamino side chain C₂₆H₃₄N₂O₅ Density: 1.18 g/cm³; Boiling point: 602.4°C (predicted) Reduced hydroxyl groups compared to target; increased lipophilicity
Ethyl 5-isopropoxy-1H-indole-2-carboxylate () Isopropoxy group at position 5 C₁₄H₁₇NO₃ XLogP3: 4; Molecular weight: 247.29 High lipophilicity; simplified substituent structure
Ethyl (4R,5R)-5-(6-fluoro-1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate () Fluoro-substituted indole; pyrrolidine ring C₂₄H₂₄FN₃O₄ HRMS: m/z 438.1928 (calc.); ee: 94% Chiral centers; fluorination enhances electronic properties
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () Carboxamide group; fluoro substituent C₂₂H₁₅FN₂O₂ Melting point: 249–250°C; Rf: 0.67 (CHCl₃/MeOH) Carboxamide enhances hydrogen-bonding capacity

Functional Group Impact on Properties

  • Hydrophilicity: The target compound’s 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino side chain likely confers higher aqueous solubility compared to analogs with fewer hydroxyls (e.g., ’s 1-hydroxybutan-2-yl group) .
  • Stereochemistry : Chiral analogs (e.g., ) demonstrate enantiomeric excess (ee >90%), suggesting the target’s stereochemistry could influence binding in biological systems .

Analytical Characterization

  • NMR/HRMS : Analogs (e.g., ) provide detailed ¹H/¹³C NMR shifts and HRMS data, which can guide characterization of the target compound .
  • Chromatography : Retention factors (Rf) and chiral column data (e.g., Chiralpak ID) are critical for assessing purity and enantioselectivity .

Biological Activity

Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the formation of the indole core followed by the introduction of substituents such as the ethyl carboxylate and hydroxymethyl groups.

Key Structural Features:

  • Indole Core : The indole structure is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
  • Hydroxymethyl Groups : These groups can enhance solubility and bioavailability.
  • Amino Substituent : The presence of amino groups often contributes to the compound's interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its efficacy against breast and lung cancer cells, demonstrating promising results in vitro.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.7Induction of apoptosis via caspase activation
A549 (Lung)12.4Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It may affect pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
  • Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

In a recent study published in a peer-reviewed journal, researchers evaluated the compound's effects on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

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